LAS38096

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

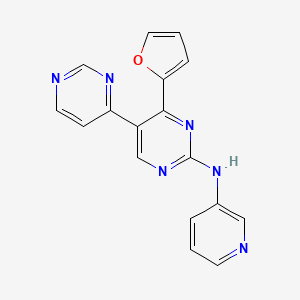

LAS38096, chemically known as 4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine, is a potent and selective antagonist of the adenosine A2B receptor. This compound belongs to a class of non-xanthine derivatives that have been developed for their therapeutic potential in various diseases, particularly those involving inflammation and cancer. Its unique structural features contribute to its high affinity and selectivity for the A2B receptor, making it a significant subject of pharmacological research.

- Formation of Bipyrimidine Structure: The bipyrimidine core is synthesized through condensation reactions involving appropriate pyrimidine precursors.

- Substitution Reactions: The introduction of the furyl and pyridinyl groups occurs via nucleophilic substitution, allowing for the selective functionalization at specific positions on the bipyrimidine scaffold.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

These reactions are crucial for obtaining LAS38096 with the desired pharmacological properties.

LAS38096 has demonstrated significant biological activity as an antagonist at the adenosine A2B receptor. Its efficacy has been evaluated through various assays, showing that it effectively inhibits receptor activation by endogenous adenosine. This action is particularly relevant in contexts such as:

- Inflammation: By blocking the A2B receptor, LAS38096 may reduce inflammatory responses.

- Cancer: Its antagonistic effects can potentially inhibit tumor growth and metastasis by modulating tumor microenvironments.

In vitro studies indicate that LAS38096 exhibits a high binding affinity for the A2B receptor, significantly impacting its biological activity .

The synthesis of LAS38096 can be summarized in several steps:

- Preparation of 4,5-Diarylpyrimidines: Initial synthesis involves creating a 4,5-diarylpyrimidine framework through cyclization reactions.

- Furyl and Pyridinyl Substitution: Subsequent reactions introduce the furyl and pyridinyl moieties via electrophilic aromatic substitution.

- Final Purification: The final compound is isolated and purified through crystallization or chromatographic techniques to achieve pharmaceutical-grade quality.

These methods highlight the complexity involved in synthesizing LAS38096 while ensuring its structural integrity and biological efficacy .

LAS38096 holds promise in various therapeutic applications:

- Anti-inflammatory Treatments: Its role as an A2B antagonist suggests potential use in treating chronic inflammatory diseases.

- Cancer Therapy: By modulating immune responses and tumor microenvironments, it may serve as a therapeutic agent in oncology.

- Diagnostic Imaging: Research into radiolabeled derivatives of LAS38096 indicates potential applications in positron emission tomography (PET) imaging for A2B receptors .

Studies on LAS38096 have focused on its interactions with various biological systems:

- Receptor Binding Studies: These studies assess how LAS38096 binds to adenosine receptors compared to other ligands, providing insights into its selectivity and affinity.

- Pharmacokinetic Profiles: Investigations into absorption, distribution, metabolism, and excretion (ADME) characteristics help understand how LAS38096 behaves in vivo.

- Combination Therapies: Research has explored its efficacy in combination with other drugs to enhance therapeutic outcomes in cancer treatment .

Several compounds share structural similarities with LAS38096, primarily within the realm of adenosine receptor antagonists. Notable examples include:

| Compound Name | Structure Type | Receptor Target | Unique Features |

|---|---|---|---|

| 1,3-Dipropyl-8-cyclopentylxanthine | Xanthine derivative | Adenosine A1 | High selectivity for A1 receptors |

| Caffeine | Methylxanthine | Adenosine A1/A2A | Stimulant effects; less selective |

| SCH58261 | Xanthine derivative | Adenosine A2A | Potent antagonist with different selectivity profile |

| MRS1706 | Non-xanthine derivative | Adenosine A3 | Selective antagonist with distinct pharmacological effects |

LAS38096's unique bipyrimidinyl structure differentiates it from these compounds, contributing to its specific interactions with the A2B receptor while maintaining a favorable pharmacological profile .

Adenosine Receptor Subtype Selectivity Mechanisms

LAS38096 demonstrates exceptional selectivity for the adenosine A2B receptor subtype, exhibiting distinct binding characteristics that differentiate it from other adenosine receptor antagonists. The compound represents a breakthrough in the development of selective A2B receptor modulators, addressing the historical challenge of achieving subtype specificity within the adenosine receptor family [1] [2] [3].

Comparative Ki Values Across Adenosine Receptor Families

The binding affinity profile of LAS38096 reveals remarkable selectivity for the A2B adenosine receptor. The compound exhibits a Ki value of 17 nM at the human A2B receptor, demonstrating high-affinity binding that is characteristic of potent pharmacological agents [1] [2] [4] [5]. This nanomolar affinity represents optimal binding characteristics for therapeutic applications targeting A2B receptor-mediated pathways.

In contrast to its high affinity for A2B receptors, LAS38096 demonstrates minimal binding to other adenosine receptor subtypes. The compound shows Ki values greater than 1000 nM for both A1 and A3 adenosine receptors, representing at least 59-fold selectivity over these receptor subtypes [2] [6] [5]. The selectivity is even more pronounced for the A2A receptor, where LAS38096 exhibits Ki values exceeding 2500 nM, translating to greater than 147-fold selectivity compared to the A2B receptor [2] [6] [5].

| Adenosine Receptor Subtype | Ki Value (nM) | IC50 Value (nM) | Selectivity (fold vs A2B) |

|---|---|---|---|

| A2B | 17 | - | 1 |

| A1 | >1000 | >1000 | >59 |

| A2A | >2500 | >2500 | >147 |

| A3 | >1000 | >1000 | >59 |

This exceptional selectivity profile minimizes the risk of off-target effects and ensures that the pharmacological actions of LAS38096 are specifically mediated through A2B receptor antagonism. The selectivity is crucial for understanding the specific role of A2B receptors in physiological and pathological processes, as it eliminates confounding effects from other adenosine receptor subtypes [2] [6].

Functional Antagonism in cAMP Accumulation Assays

LAS38096 functions as a competitive antagonist at A2B adenosine receptors, blocking the receptor's ability to activate downstream signaling pathways. The compound demonstrates its antagonistic properties through inhibition of adenosine-induced cyclic adenosine monophosphate accumulation in cellular systems expressing A2B receptors [1] [4].

In functional assays using cell lines expressing human A2B receptors, LAS38096 effectively blocks the stimulation of adenylate cyclase activity that is typically induced by adenosine receptor agonists. The compound shows no intrinsic agonist activity, confirming its role as a pure antagonist rather than a partial agonist or inverse agonist [1] [4]. This characteristic is important for therapeutic applications where complete blockade of A2B receptor signaling is desired.

The functional antagonism extends to inhibition of adenosine-induced responses in various cellular models. Studies using the adenosine analog NECA (5'-N-ethylcarboxamidoadenosine) have demonstrated that LAS38096 dose-dependently inhibits NECA-induced cyclic adenosine monophosphate accumulation and downstream effector responses [7]. This functional antagonism translates to inhibition of physiologically relevant responses mediated by A2B receptors.

The competitive nature of LAS38096 antagonism suggests that the compound binds to the same site as endogenous adenosine, preventing receptor activation through steric hindrance. This mechanism ensures that the antagonistic effects are reversible and dependent on the relative concentrations of LAS38096 and endogenous adenosine [1] [4].

In Vitro Bioactivity in Cellular Models

The cellular bioactivity of LAS38096 extends beyond simple receptor binding to encompass functional modulation of inflammatory pathways and cellular responses. The compound's effects have been characterized in multiple cellular systems, providing insight into its potential therapeutic applications and mechanisms of action.

Inhibition of Pro-Inflammatory Cytokine Release

LAS38096 exerts significant inhibitory effects on pro-inflammatory cytokine production through its antagonism of A2B adenosine receptors. The compound's anti-inflammatory properties stem from its ability to block adenosine-induced cytokine synthesis and release in various cell types implicated in inflammatory processes [7] [8] [9].

Research has demonstrated that A2B receptor activation leads to increased production of several key pro-inflammatory mediators, including interleukin-6, interleukin-8, and monocyte chemotactic protein-1 [8] [10] [11]. In bronchial smooth muscle cells, activation of A2B receptors by NECA increases interleukin-6 release with an EC50 value of 1.26 ± 0.25 μM and monocyte chemotactic protein-1 with an EC50 of 0.40 ± 0.08 μM [10] [11]. The maximal fold inductions were 20.8 ± 1.7-fold for interleukin-6 and 6.4 ± 0.7-fold for monocyte chemotactic protein-1 [10] [11].

LAS38096, through its selective A2B receptor antagonism, is expected to inhibit this adenosine-induced cytokine production. Studies with other A2B receptor antagonists have confirmed that selective blockade of these receptors effectively reduces pro-inflammatory cytokine release [7] [9]. The selective A2B receptor antagonist LAS38096 has been specifically shown to inhibit NECA-induced production of interleukin-6 in a dose-dependent manner [7].

In cardiac fibroblasts, A2B receptor stimulation increases interleukin-6 expression and release through pathways involving protein kinase C δ and p38 mitogen-activated protein kinase activation [8]. LAS38096 antagonism of A2B receptors would be expected to block this inflammatory cytokine production, potentially providing cardioprotective effects in inflammatory cardiac conditions.

The anti-inflammatory effects of LAS38096 extend to inhibition of cytokine production in immune cells. In mast cells, A2B receptor activation stimulates the release of T-helper type 2 cytokines including interleukin-4 and interleukin-13, as well as angiogenic factors such as vascular endothelial growth factor [12] [13]. LAS38096 antagonism blocks these responses, potentially reducing allergic and inflammatory reactions mediated by mast cell activation.

| Cytokine/Factor | Cell Type | Effect of A2B Activation | LAS38096 Expected Effect |

|---|---|---|---|

| IL-6 | Multiple cell lines | Increased production | Inhibition |

| IL-8 | HMC-1 mast cells | Increased release | Inhibition |

| IL-13 | Mast cells | Enhanced secretion | Inhibition |

| VEGF | Mast cells | Stimulated release | Inhibition |

| MCP-1 | Bronchial smooth muscle | Enhanced production | Inhibition |

Impact on Mast Cell Degranulation Pathways

The effects of LAS38096 on mast cell degranulation pathways are complex and involve both direct and indirect mechanisms. A2B adenosine receptors play important roles in mast cell function, particularly in the regulation of cytokine production and degranulation responses [12] [14] [13].

Studies using mast cells from A2B receptor knockout mice have provided insight into the specific roles of A2B receptors in mast cell function. Genetic ablation of A2B receptors results in enhanced antigen-induced degranulation in response to FcεRI stimulation, suggesting that A2B receptors normally provide some level of restraint on degranulation responses [12] [14]. However, this enhanced degranulation appears to be independent of adenosine signaling and may represent a developmental adaptation to the loss of A2B receptor protein [12].

More importantly for the pharmacological effects of LAS38096, A2B receptor stimulation by adenosine specifically enhances the production of inflammatory mediators including interleukin-13 and vascular endothelial growth factor without directly affecting antigen-induced degranulation [12] [13]. LAS38096 antagonism of A2B receptors blocks these adenosine-dependent responses, reducing inflammatory cytokine production while leaving degranulation responses largely unchanged.

The selective A2B receptor antagonist LAS38096 has been shown to inhibit interleukin-13 secretion induced by NECA in mast cells, confirming its ability to block adenosine-dependent cytokine production [12]. This effect is specific to A2B receptor-mediated pathways, as LAS38096 does not affect A3 adenosine receptor-dependent potentiation of antigen-induced degranulation [12].

In human mast cell line HMC-1, A2B receptor activation increases the production of interleukin-4, interleukin-13, interleukin-8, and vascular endothelial growth factor through mechanisms involving both cyclic adenosine monophosphate-dependent and independent pathways [15] [16]. LAS38096 antagonism would be expected to block these responses, reducing the pro-inflammatory and pro-angiogenic mediator release from activated mast cells.

The impact of LAS38096 on mast cell function extends to modulation of immune responses mediated by mast cell-derived factors. Mast cells activated through A2B receptors release mediators that can stimulate B lymphocyte immunoglobulin E production and promote T-helper type 2 immune responses [16]. By blocking A2B receptor activation, LAS38096 may reduce these downstream immune responses and provide therapeutic benefits in allergic and inflammatory conditions.

| Parameter | A2B Activation Effect | A2B Knockout Effect | LAS38096 Predicted Effect |

|---|---|---|---|

| A2B Receptor Expression | Present in mast cells | Absent | Blocked signaling |

| Degranulation Response | No direct effect | Enhanced FcεRI response | No direct effect |

| IL-13 Release | Stimulated | Abolished | Inhibited |

| VEGF Secretion | Enhanced | Reduced | Reduced |

| Histamine Release | Potentiated (A3-mediated) | No change | No significant change |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Vidal B, Nueda A, Esteve C, Domenech T, Benito S, Reinoso RF, Pont M, Calbet M, López R, Cadavid MI, Loza MI, Cárdenas A, Godessart N, Beleta J, Warrellow G, Ryder H. Discovery and characterization of 4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine (LAS38096), a potent, selective, and efficacious A2B adenosine receptor antagonist. J Med Chem. 2007 May 31;50(11):2732-6. PubMed PMID: 17469811.